N-Benzyl-2-methylpiperidin-4-one hcl

organic synthesis chemical procurement solubility

Researchers targeting neurodegenerative multitarget ligands often face lengthy synthesis of the N-benzyl-4-piperidone core. This racemic hydrochloride salt provides direct access to a validated dual HDAC/AChE pharmacophore, eliminating multi-step assembly. - Directly enables SAR around the reactive 4-ketone for lead optimization. - Racemic scaffold (2-methyl) supports parallel diastereomer library generation. - ≥98% purity and non-hazardous shipping reduce QC and logistics burdens.

Molecular Formula C13H18ClNO
Molecular Weight 239.74 g/mol
CAS No. 1956341-35-7
Cat. No. B1377030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-2-methylpiperidin-4-one hcl
CAS1956341-35-7
Molecular FormulaC13H18ClNO
Molecular Weight239.74 g/mol
Structural Identifiers
SMILESCC1CC(=O)CCN1CC2=CC=CC=C2.Cl
InChIInChI=1S/C13H17NO.ClH/c1-11-9-13(15)7-8-14(11)10-12-5-3-2-4-6-12;/h2-6,11H,7-10H2,1H3;1H
InChIKeyQFMIKEIBDQJQAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-2-methylpiperidin-4-one HCl: Identity and Analytical Baseline


N-Benzyl-2-methylpiperidin-4-one HCl (CAS 1956341-35-7) is a hydrochloride salt of a 4-piperidone derivative that exists as a racemic mixture due to the single undefined stereocenter at the 2-position of the piperidine ring [1]. The compound is supplied with a typical minimum purity specification of 95% for the free base equivalent , and serves as a versatile N-benzyl protected ketone intermediate for further synthetic elaboration [2]. Its core utility lies in its dual functionality: the protected secondary amine and the reactive ketone at position 4, which enables regioselective transformations. The hydrochloride salt form enhances aqueous solubility and handling characteristics compared to the free base (1-benzyl-2-methylpiperidin-4-one, CAS 203661‐73‑8, MW 203.28 g/mol) [1], and is classified as a non-hazardous material for transport purposes . This overview establishes the compound's fundamental analytical identity and standard commercial specifications as reported by vendors and authoritative databases.

Salt Form Hydrochloride salt, improved aqueous solubility vs. free base
Stereochemistry Racemic mixture with C2 undefined stereocenter
Synthetic Handle Reactive 4-ketone for reductive amination, Grignard

Procurement Risks of Generic Substitution


Direct substitution of N-Benzyl-2-methylpiperidin-4-one HCl with structurally related piperidones or N-benzyl piperidine derivatives is inadvisable without rigorous validation. The co-existence of the N-benzyl protecting group, the 2-methyl substituent, and the 4-ketone creates a unique topology for downstream reactivity that directly influences the stereochemical and electronic properties of final compounds [1]. Replacing the ketone with an alcohol or removing the 2-methyl group perturbs the hydrogen-bonding profile and steric environment critical for target engagement in drug discovery cascades [1]. Moreover, in the context of N-benzyl piperidine-based multitarget-directed ligands for Alzheimer's disease, even minor structural variations among in-class derivatives lead to pronounced shifts in dual HDAC/AChE inhibitory potency [2]: lead compound d5 (HDAC IC₅₀ = 0.17 μM; AChE IC₅₀ = 6.89 μM) and d10 (HDAC IC₅₀ = 0.45 μM; AChE IC₅₀ = 3.22 μM) demonstrate that subtle modifications can alter the selectivity ratio by several fold within the same scaffold family [2]. Therefore, procurement decisions must be anchored in specific physical and chemical characteristics, as generic alternatives risk introducing synthetic bottlenecks, altering lead optimization trajectories, and invalidating structure-activity relationship conclusions.

  • Replacing the 4-ketone with alcohol or amine alters hydrogen-bonding profile and restricts key reaction pathways, potentially invalidating SAR conclusions.
  • Removing the 2-methyl group eliminates stereochemical control, reducing diastereoselective transformation options at C4 and altering final compound topology.
  • Minor scaffold variations in N-benzyl piperidine derivatives can shift dual HDAC/AChE selectivity profiles significantly; structurally similar alternatives may not deliver equivalent multitarget activity.

N-Benzyl-2-methylpiperidin-4-one HCl: Comparator Evidence


Hydrochloride Salt vs. Free Base Differentiation

N-Benzyl-2-methylpiperidin-4-one HCl (CAS 1956341‑35‑7, MW 239.74) is a hydrochloride salt. This salt form confers increased polarity and aqueous solubility relative to the free base (CAS 203661‑73‑8, MW 203.28) [1]. Vendors explicitly confirm the hydrochloride salt identity via molecular formula (C₁₃H₁₈ClNO) and InChI Key (QFMIKEIBDQJQAZ‑UHFFFAOYSA‑N) .

Salt vs. Free Base
Head-to-head
MW 239.74 vs. 203.28 g/mol; higher aqueous solubility
Confirmed salt form supports consistent assay dosing and purification
Identity verified via molecular formula and InChI Key
organic synthesis chemical procurement solubility

Purity Specification Benchmarking

Commercial availability of N-Benzyl-2-methylpiperidin-4-one HCl is documented at a minimum purity specification of 95% (AKSci) and up to ≥98% (MolCore) . This compares favorably to the commonly cited 95-97% purity range for the free base form from other suppliers .

Purity Benchmarking
Head-to-head
HCl salt: ≥98%; Free base: typically 95–97%
Higher purity reduces need for pre-use purification
Batch-specific purity may vary; vendor COA review advised
quality control chemical procurement analytical chemistry

Scaffold Validation in Dual HDAC/AChE Inhibition

Although no head-to-head data exist for N-Benzyl-2-methylpiperidin-4-one HCl itself, the N-benzyl piperidine scaffold has been validated as a privileged pharmacophore for dual HDAC/AChE inhibition in Alzheimer's disease research [1]. Lead compounds d5 (HDAC IC₅₀ = 0.17 μM; AChE IC₅₀ = 6.89 μM) and d10 (HDAC IC₅₀ = 0.45 μM; AChE IC₅₀ = 3.22 μM) establish the scaffold's capacity for balanced multitarget activity [1]. N-Benzyl-2-methylpiperidin-4-one HCl, as a synthetic precursor incorporating both the N-benzyl and 2-methyl-4-piperidone pharmacophoric elements, provides direct access to this validated chemical space.

Scaffold Dual Activity
Class-level
d5: HDAC IC₅₀ 0.17 µM, AChE 6.89 µM; d10: HDAC 0.45 µM, AChE 3.22 µM
N-benzyl piperidine scaffold supports tunable dual inhibition
Not directly tested; building block provides entry to this chemical space
medicinal chemistry Alzheimer's disease multitarget-directed ligands

Patent Landscape as a Synthetic Intermediate

The free base form (1-benzyl-2-methylpiperidin-4-one) appears in multiple patent filings as a recognized synthetic intermediate, with PubChem listing six depositor-supplied patent identifiers and WIPO PATENTSCOPE linkages [1]. Takeda Chemical Industries' patent EP1359145 explicitly claims processes for preparing benzylpiperidine compounds using substituted piperidin-4-ones as key intermediates [2], establishing a documented industrial precedent for this compound class.

Patent Precedent
Context-dependent
6 patent IDs linked; cited as intermediate in EP1359145
Established industrial synthetic route precedent
Free base form referenced; class-level applicability
intellectual property drug discovery process chemistry

Storage and Handling Classification

N-Benzyl-2-methylpiperidin-4-one HCl is classified as non-hazardous for DOT/IATA transport and requires only standard long-term storage in a cool, dry place . In contrast, the free base form is assigned the hazard code Xi (Irritant) , requiring additional safety documentation and handling precautions.

Transport Classification
Head-to-head
HCl salt: Non-hazardous; Free base: Irritant (Xi)
Simplified shipping and handling for multi-site programs
Classification per vendor SDS; confirm before shipment
chemical logistics laboratory safety compound management

Synthetic Versatility of the Ketone Moiety

The 4-ketone moiety in N-Benzyl-2-methylpiperidin-4-one HCl enables reductive amination, Grignard addition, and enolate chemistry that is inaccessible to the corresponding 4-hydroxy or 4-amino analogs [1]. The 2-methyl substituent adjacent to the ketone further introduces stereochemical control opportunities via diastereoselective transformations at C-4. The free base ketone has a computed XLogP3-AA of 1.6 [2], providing a lipophilicity baseline that shifts upon reduction or functionalization.

Ketone Reactivity
Class-level
Reductive amination, Grignard, enolate chemistry; XLogP3-AA 1.6 (free base)
Enables late-stage diversification strategies
Reaction pathways per established piperidone chemistry
synthetic methodology building block medicinal chemistry

Optimal Application Scenarios


Late-Stage Diversification for Alzheimer's MTDLs

The N-benzyl piperidine scaffold has been quantitatively validated for dual HDAC/AChE inhibition, with lead compounds d5 and d10 demonstrating nanomolar HDAC potency and low micromolar AChE activity [1]. N-Benzyl-2-methylpiperidin-4-one HCl serves as a direct synthetic precursor to this pharmacophore class, embedding both the N-benzyl and 2-methyl-4-piperidone elements required to access this validated multitarget chemical space. Medicinal chemistry teams focused on neurodegenerative disease can procure this building block to accelerate structure-activity relationship exploration around the 4-ketone position via reductive amination or Grignard addition, bypassing the multi-step synthesis required to construct the core scaffold from simpler starting materials.

Stereochemical Probe Synthesis in CNS Programs

The single undefined stereocenter at the 2-position (confirmed by PubChem structural data) [2] enables diastereoselective transformations at the adjacent 4-ketone. This feature allows medicinal chemists to use N-Benzyl-2-methylpiperidin-4-one HCl as a racemic scaffold for generating stereochemically diverse compound libraries — a strategy particularly relevant for CNS targets where stereochemistry can profoundly impact blood-brain barrier penetration and target engagement. Starting from the racemic building block and employing chiral auxiliaries or asymmetric catalysis at the ketone, both diastereomers can be accessed and evaluated in parallel.

Process Chemistry Scale-Up Feasibility

The non-hazardous transport classification and defined long-term storage conditions (cool, dry place) make N-Benzyl-2-methylpiperidin-4-one HCl suitable for multi-site collaborative process chemistry programs. The hydrochloride salt form ensures consistent physical properties across batches, simplifying quality control in scale-up campaigns. Procurement of the ≥98% purity grade minimizes the need for pre-reaction purification, reducing process mass intensity in kilogram-scale transformations.

IP-Aware Building Block Selection

The documented appearance of 1-benzyl-2-methylpiperidin-4-one in multiple patent filings [2] and its explicit use in industrially relevant benzylpiperidine process chemistry — as demonstrated by Takeda's EP1359145 patent [3] — signals that this structural motif is recognized as a valuable intermediate in pharmaceutical IP. Discovery teams aiming to generate patentable composition-of-matter claims can strategically employ this building block to access chemical space that has established precedent for therapeutic utility, while differentiating through novel peripheral substitution at the 4-ketone position.

Application
Selection Property
Validation Focus
Neurodegeneration MTDL research
N-benzyl-2-methyl-4-piperidone core scaffold
HDAC/AChE dual inhibition activity context
CNS probe library synthesis
Racemic scaffold with C2 stereocenter
Diastereoselective transformation efficiency
Multi-site process chemistry
Hydrochloride salt form consistency
Batch-to-batch purity and physical property control
IP-relevant building block procurement
2-Methyl substitution pattern with industrial precedent
Composition-of-matter differentiation potential
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